GDC-0927 - 2100830-77-9

GDC-0927

Catalog Number: EVT-1736310
CAS Number: 2100830-77-9
Molecular Formula: C28H28FNO4
Molecular Weight: 461.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
GDC-0927 is under investigation in clinical trial NCT02316509 (A Study of GDC-0927 in Postmenopausal Women With Locally Advanced or Metastatic Estrogen Receptor Positive Breast Cancer).
Overview

GDC-0927, also known as SRN-927, is a next-generation selective estrogen receptor degrader designed for the treatment of estrogen receptor-positive breast cancer. This compound has garnered attention due to its potential to effectively degrade estrogen receptors, which play a crucial role in the development and progression of certain types of breast cancer. GDC-0927 is classified as an oral selective estrogen receptor degrader, distinguishing it from other treatments that may only block estrogen receptors without degrading them.

Source and Classification

GDC-0927 was developed as part of a research initiative aimed at creating more effective therapies for hormone receptor-positive breast cancers. It belongs to a class of compounds known as selective estrogen receptor degraders, which are designed to bind to estrogen receptors and promote their degradation, thereby inhibiting the growth of estrogen-dependent tumors. The compound is particularly relevant for patients with metastatic breast cancer who have previously been treated with other endocrine therapies.

Synthesis Analysis

The synthesis of GDC-0927 involves several sophisticated organic chemistry techniques. The compound is derived from a unique scaffold that incorporates an acrylate-containing side chain. The synthesis typically follows a multi-step process:

  1. Starting Materials: The synthesis begins with readily available chemical precursors that undergo various transformations.
  2. Key Reactions: The process includes reactions such as acylation, reduction, and protection/deprotection steps to build the desired molecular structure.
  3. Final Steps: The final product is obtained through coupling reactions that form the core structure of GDC-0927.

Specific details regarding the synthesis can be found in studies that outline regioselective methods and diastereoselective approaches used to create this compound .

Molecular Structure Analysis

The molecular structure of GDC-0927 can be described in terms of its key components:

  • Chemical Formula: C23H24F3N3O3
  • Molecular Weight: 447.45 g/mol
  • Structural Features: The compound features a chromene backbone with several functional groups that enhance its ability to bind to estrogen receptors effectively.

Molecular modeling studies have indicated that GDC-0927 maintains favorable interactions with the estrogen receptor alpha, which are essential for its function as a selective estrogen receptor degrader .

Chemical Reactions Analysis

GDC-0927 undergoes specific chemical reactions that are critical for its activity:

  1. Binding: Upon administration, GDC-0927 binds to the estrogen receptor, leading to conformational changes that promote receptor degradation.
  2. Degradation Process: The compound facilitates the ubiquitination and subsequent proteasomal degradation of the estrogen receptor, effectively reducing its levels in tumor cells.
  3. Pharmacokinetics: Studies have shown that GDC-0927 exhibits favorable pharmacokinetic properties, including oral bioavailability and a manageable half-life, allowing for effective dosing regimens .
Mechanism of Action

The mechanism of action of GDC-0927 involves several steps:

  1. Receptor Binding: GDC-0927 selectively binds to the estrogen receptor alpha.
  2. Induction of Degradation: This binding triggers a series of intracellular events leading to the ubiquitination of the receptor.
  3. Proteasomal Pathway Activation: The ubiquitinated receptors are then directed towards the proteasome for degradation, resulting in decreased levels of active estrogen receptors within cancer cells.

This mechanism is particularly beneficial in combating resistance seen with traditional endocrine therapies such as tamoxifen .

Physical and Chemical Properties Analysis

GDC-0927 possesses several notable physical and chemical properties:

  • Solubility: It is soluble in common organic solvents but has limited aqueous solubility.
  • Stability: The compound demonstrates stability under physiological conditions, which is crucial for its therapeutic efficacy.
  • Melting Point: Specific melting point data may vary based on formulation but typically falls within expected ranges for similar compounds.

These properties contribute to its potential effectiveness as an oral therapy for breast cancer .

Applications

GDC-0927 is primarily investigated for its applications in treating estrogen receptor-positive breast cancer, particularly in patients who have developed resistance to standard therapies. Clinical trials have shown promising results regarding its safety profile and efficacy in inducing tumor regression . Furthermore, ongoing research aims to explore its potential use in combination therapies or as part of treatment regimens tailored for specific patient populations.

Properties

CAS Number

2100830-77-9

Product Name

GDC-0927

IUPAC Name

(2S)-2-[4-[2-[3-(fluoromethyl)azetidin-1-yl]ethoxy]phenyl]-3-(3-hydroxyphenyl)-4-methyl-2H-chromen-6-ol

Molecular Formula

C28H28FNO4

Molecular Weight

461.5 g/mol

InChI

InChI=1S/C28H28FNO4/c1-18-25-14-23(32)7-10-26(25)34-28(27(18)21-3-2-4-22(31)13-21)20-5-8-24(9-6-20)33-12-11-30-16-19(15-29)17-30/h2-10,13-14,19,28,31-32H,11-12,15-17H2,1H3/t28-/m0/s1

InChI Key

KJAAPZIFCQQQKX-NDEPHWFRSA-N

SMILES

CC1=C(C(OC2=C1C=C(C=C2)O)C3=CC=C(C=C3)OCCN4CC(C4)CF)C5=CC(=CC=C5)O

Canonical SMILES

CC1=C(C(OC2=C1C=C(C=C2)O)C3=CC=C(C=C3)OCCN4CC(C4)CF)C5=CC(=CC=C5)O

Isomeric SMILES

CC1=C([C@@H](OC2=C1C=C(C=C2)O)C3=CC=C(C=C3)OCCN4CC(C4)CF)C5=CC(=CC=C5)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.